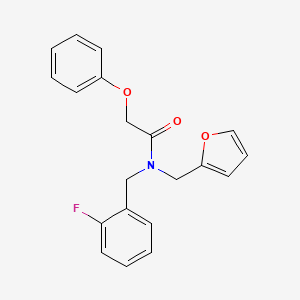

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C20H18FNO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C20H18FNO3/c21-19-11-5-4-7-16(19)13-22(14-18-10-6-12-24-18)20(23)15-25-17-8-2-1-3-9-17/h1-12H,13-15H2 |

InChI Key |

IDFBEFKEIGCBRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine, furan-2-ylmethanol, and phenoxyacetic acid.

Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, such as

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

Scaling Up: Adapting the laboratory-scale synthesis to larger reactors and optimizing reaction conditions.

Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and safety.

Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

Oxidation: Formation of furanones or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Binding: Interacting with specific receptors on cell surfaces and modulating their activity.

Pathway Modulation: Affecting cellular signaling pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Benzamide Analog (BH52545): Replacement of phenoxyacetamide with benzamide reduces polarity, which may alter pharmacokinetic profiles .

Biological Activity

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- CAS Number : 874192-35-5

- Molecular Formula : CHFNO

- Molecular Weight : 381.4 g/mol

Structural Characteristics

The compound features a furan ring and a phenoxyacetamide moiety, contributing to its potential interactions with biological targets. The presence of a fluorine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.

Research indicates that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism. Inhibition of PTP1B has been linked to improved insulin sensitivity and glucose homeostasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PTP1B. The half-maximal inhibitory concentration (IC) values were found to be in the low micromolar range, indicating potent activity .

Table 1: Inhibitory Activity of this compound on PTP1B

| Compound | IC (µM) |

|---|---|

| This compound | 0.92 |

| Standard Inhibitor | 0.68 |

Animal Studies

Animal models have shown promising results regarding the metabolic effects of this compound. In diabetic rat models, administration of this compound resulted in improved glucose tolerance and reduced serum lipid levels. These findings suggest that the compound may have therapeutic potential for managing diabetes .

Case Study: Effects on Diabetic Rats

In a controlled study, diabetic rats treated with this compound exhibited:

- Reduced Blood Glucose Levels : Significant decrease in fasting blood glucose.

- Improved Insulin Sensitivity : Enhanced response to insulin administration.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

- Methodology:

- Multi-step synthesis : Begin with substitution reactions under alkaline conditions (e.g., coupling 2-fluorobenzylamine with furan-2-ylmethanol intermediates) . Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

- Key optimizations : Control reaction temperature (60–80°C for substitution steps), pH (acidic for reduction steps using Fe powder), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodology:

- Spectroscopy : Use and NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm; furan protons at δ 6.2–7.4 ppm) . IR spectroscopy confirms amide C=O stretches (~1650–1680 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~371.4 g/mol) and fragmentation patterns .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodology:

- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Dose-response analysis : Perform IC determinations in triplicate with statistical validation (p < 0.05, ANOVA) to confirm potency discrepancies .

- Metabolic stability testing : Use liver microsomes to assess if variations arise from differential metabolism in vitro vs. in vivo .

Q. What computational approaches predict the compound’s interaction with GABA-A receptors, given structural similarities to known modulators?

- Methodology:

- Molecular docking : Use AutoDock Vina to model binding to the GABA-A α1 subunit. Compare binding energies (< -8.0 kcal/mol suggests strong affinity) with reference ligands (e.g., benzodiazepines) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor interactions (e.g., hydrogen bonds with Ser205, hydrophobic contacts with Tyr209) .

- SAR analysis : Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity using QSAR models .

Q. How does the compound’s crystal packing influence its physicochemical properties?

- Methodology:

- X-ray crystallography : Solve the structure using SHELXL (monoclinic space group ) to identify intramolecular H-bonds (e.g., N–H···O=C) and π-π stacking (fluorobenzyl-furan interactions) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% H-bonding, 30% van der Waals) to explain solubility and melting point trends .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.